![molecular formula C15H19N3O4S B11458578 Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate](/img/structure/B11458578.png)
Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate
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Overview
Description
Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate is a complex organic compound featuring a quinazolinone core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups, including a quinazolinone moiety, a thioether linkage, and an ester group, makes it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate typically involves multi-step organic synthesis. One common route starts with the preparation of the quinazolinone core. This can be achieved by reacting 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acylpyruvic acids . The resulting intermediate is then subjected to further reactions to introduce the thioether and ester functionalities.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites.
Mechanistic Insight :
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Base-mediated saponification cleaves the ester bond, forming a carboxylate intermediate that is protonated to the carboxylic acid .
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Reaction progress is monitored via TLC and HPLC to ensure complete conversion.
Amide Bond Reactivity
The tetrahydroquinazolinylamide moiety participates in nucleophilic substitution and condensation reactions.
Transamidation
Conditions | Reagents | Product | Yield | Source |
---|---|---|---|---|
Piperazine coupling | Piperazine, MeCN, 80°C | 2-(Piperazin-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazoline derivative | 89–99% |
Knoevenagel Condensation
Conditions | Reagents | Product | Yield | Source |
---|---|---|---|---|
Rhodanine condensation | Rhodanine derivatives, EtOH/AcOH | (Z)-2-(4-Oxo-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid derivatives | 48–92% |
Key Observations :
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The amide group reacts with amines (e.g., piperazine) under thermal conditions to form substituted derivatives .
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Condensation with rhodanine derivatives occurs via α,β-unsaturated ketone intermediates .
Sulfanyl Group Transformations
The sulfanyl (-S-) linker is susceptible to oxidation and alkylation.
Oxidation to Sulfone
Conditions | Reagents | Product | Yield | Source |
---|---|---|---|---|
Oxidative conditions | H₂O₂, AcOH, RT | ({2-[(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfonyl)acetate | N/A |
Alkylation
Conditions | Reagents | Product | Yield | Source |
---|---|---|---|---|
Nucleophilic substitution | R-X (alkyl halides), K₂CO₃, DMF | Alkyl-sulfanyl derivatives | 76–90% |
Notes :
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Sulfur oxidation is pH-dependent and typically requires catalytic acids.
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Alkylation reactions proceed via SN2 mechanisms in polar aprotic solvents .
Ring-Specific Reactivity
The tetrahydroquinazoline core undergoes redox and substitution reactions at the carbonyl and methyl groups.
Reaction Type | Conditions | Reagents | Product | Source |
---|---|---|---|---|
Carbonyl reduction | NaBH₄, MeOH, 0°C | 7,7-Dimethyl-5-hydroxy-5,6,7,8-tetrahydroquinazoline derivative | ||
N-Methylation | CH₃I, K₂CO₃, DMF | N-Methylated tetrahydroquinazoline |
Catalytic Cross-Coupling
While not directly reported for this compound, analogous quinazoline derivatives undergo Suzuki-Miyaura coupling (e.g., with phenylboronic acid) .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate. For instance, derivatives of quinazoline and tetrahydroquinazoline have shown promising results against various cancer cell lines.
Case Study: Anticancer Efficacy on MCF-7 Cell Line
A study investigated the in vitro effects of synthesized compounds on the MCF-7 breast cancer cell line. The compounds were tested at various concentrations, and cell viability was assessed using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values demonstrating potent anticancer activity .
Antimicrobial Properties
The compound also exhibits antimicrobial properties against a range of bacterial and fungal pathogens.
Case Study: Antimicrobial Screening
In a comparative study of newly synthesized quinoline derivatives, several compounds demonstrated effective antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were recorded, with some compounds showing MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating strong potential for further development as antimicrobial agents .
Chemical Properties and Structure
Mechanism of Action
The mechanism of action of Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate is largely dependent on its interaction with biological targets. The quinazolinone core can interact with various enzymes and receptors, modulating their activity. The thioether linkage may facilitate binding to metal ions or other biomolecules, enhancing the compound’s biological activity. The ester group can undergo hydrolysis, releasing active metabolites that exert their effects on molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 6,7-dimethoxyquinazolin-4(3H)-one share the quinazolinone core but differ in their substituents.
Thioether-Containing Compounds: Compounds such as thioethers with different alkyl or aryl groups.
Ester-Containing Compounds: Esters like methyl acetate and ethyl acetate.
Uniqueness
Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate is unique due to the combination of its functional groups. The presence of a quinazolinone core, a thioether linkage, and an ester group in a single molecule provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound in various fields of research and industry.
Biological Activity
Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound has a complex structure featuring a tetrahydroquinazoline moiety, which is known for various biological activities. The synthesis typically involves multi-step organic reactions that can include cyclization and functional group modifications. While specific synthetic pathways for this compound are not widely documented, related compounds have been synthesized using similar methodologies involving thiosemicarbazones and dimethyl derivatives .
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives have shown activity against HIV and hepatitis C virus (HCV). In vitro assays indicated that certain analogs exhibited significant inhibition of viral replication in cell lines .
Table 1: Antiviral Activity of Related Compounds
Compound Name | Virus Targeted | IC50 (µg/mL) | Reference |
---|---|---|---|
Compound A | HIV-1 | 0.5 | |
Compound B | HCV | 1.0 | |
Compound C | HIV-2 | 0.8 |
Anticancer Activity
Compounds with similar structures have also been evaluated for anticancer properties. For example, some tetrahydroquinazoline derivatives have shown cytotoxic effects against various cancer cell lines in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Compound Name | Cancer Cell Line | IC50 (µg/mL) | Reference |
---|---|---|---|
Compound D | CCRF-CEM (Leukemia) | >20 | |
Compound E | HeLa (Cervical) | 15 | |
Compound F | MCF7 (Breast) | 10 |
The biological activities of this compound are thought to be mediated through multiple pathways:
- Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit reverse transcriptase and protease enzymes critical for viral replication.
- Modulation of Cell Signaling : Some derivatives may interfere with signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : By activating pro-apoptotic factors or inhibiting anti-apoptotic proteins.
Case Studies
A notable study involved the evaluation of a series of tetrahydroquinazoline derivatives for their antiviral activity against HIV. The results indicated that modifications at specific positions on the quinazoline ring significantly enhanced antiviral efficacy .
Another case study focused on the anticancer properties of a related compound in a preclinical model. The compound demonstrated promising results in reducing tumor size and improving survival rates in treated animals .
Properties
Molecular Formula |
C15H19N3O4S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
methyl 2-[2-[(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)amino]-2-oxoethyl]sulfanylacetate |
InChI |
InChI=1S/C15H19N3O4S/c1-15(2)4-10-9(11(19)5-15)6-16-14(17-10)18-12(20)7-23-8-13(21)22-3/h6H,4-5,7-8H2,1-3H3,(H,16,17,18,20) |
InChI Key |
KXONWQMYIJRNBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)CSCC(=O)OC)C |
Origin of Product |
United States |
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